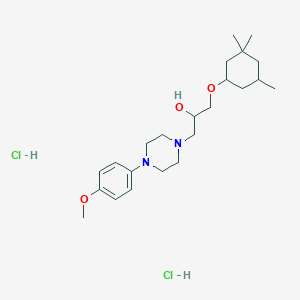
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a propanol chain linked to a trimethylcyclohexyl group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.
Attachment of the Propanol Chain: The intermediate is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to attach the propanol chain.
Cyclohexyl Group Introduction: The final step involves the reaction of the resulting compound with 3,3,5-trimethylcyclohexanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propanol chain, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Biochemistry: It serves as a tool to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure but lacks the cyclohexyl group.
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-chloropropane: Similar but with a chlorine atom instead of the hydroxyl group.
Uniqueness
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a trimethylcyclohexyl group, which confer distinct pharmacological properties and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.2ClH/c1-18-13-22(15-23(2,3)14-18)28-17-20(26)16-24-9-11-25(12-10-24)19-5-7-21(27-4)8-6-19;;/h5-8,18,20,22,26H,9-17H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKMNRVDEZXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














